
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione” is a chemical compound with the molecular formula C7H3BrFNS2 . It has a molecular weight of 264.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrFNS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Antitumor Applications
The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have revealed their potent cytotoxic properties in vitro against certain human breast cancer cell lines. These compounds exhibit significant antitumor activity, highlighting their potential in cancer treatment research. The synthesis process has been optimized to produce these compounds with high purity, making them suitable candidates for pharmaceutical development (Hutchinson et al., 2001).
Semiconducting Polymers
Benzo[d][1,2,3]thiadiazole (BT) and its derivatives, including the 6-fluoro variant, have been used in creating organic semiconductors. These materials find applications in transistors, solar cells, photodetectors, and thermoelectrics. The incorporation of these benzothiazole derivatives into semiconducting polymers has been shown to enable high-performance optoelectronic semiconductors, with some exhibiting notable improvements in device performance such as hole mobilities and power conversion efficiencies (Chen et al., 2016).
Antimicrobial Activity
Research into fluorinated benzothiazolo imidazole compounds has demonstrated promising antimicrobial activity. These compounds were synthesized through a series of reactions, starting from 4-fluoro-3-chloroanilline, and tested against various microbial strains. Some of the synthesized compounds exhibited significant antimicrobial properties, which could lead to new treatments for infectious diseases (Sathe et al., 2011).
Spectroscopic Properties
The study of halogen-substituted benzothiazoles, including 7-bromo derivatives, has provided insights into how these modifications affect the spectroscopic and photophysical properties of benzothiazole fluorophores. This research can inform the design of new fluorescent materials for various applications, from bioimaging to sensing technologies (Misawa et al., 2019).
Sensing Applications
The development of fluorescent probes for sensing pH and metal cations has been enhanced through the use of benzothiazole derivatives. These probes exhibit high sensitivity and selectivity, making them valuable tools in environmental monitoring and biological research (Tanaka et al., 2001).
properties
IUPAC Name |
6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOOCUPHIKZDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=S)S2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

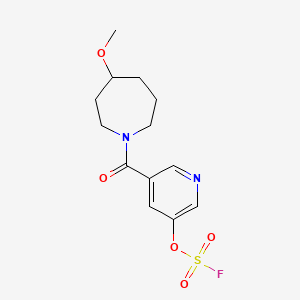
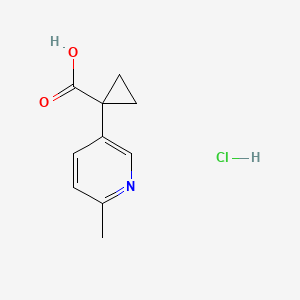
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
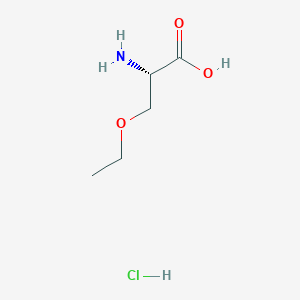
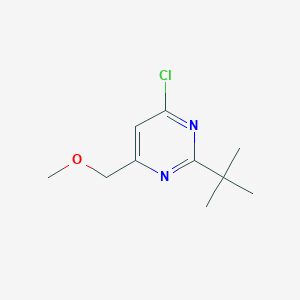
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
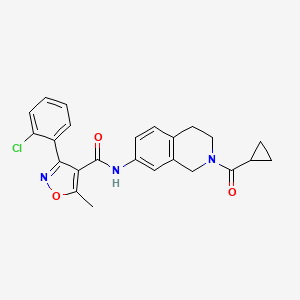

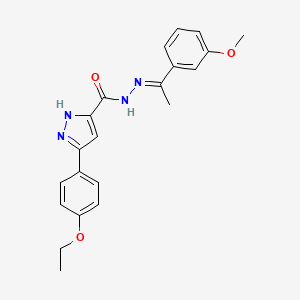
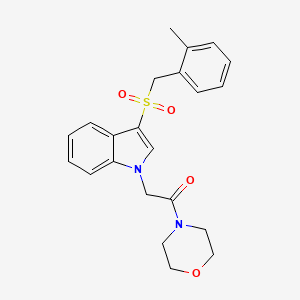
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)


![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)